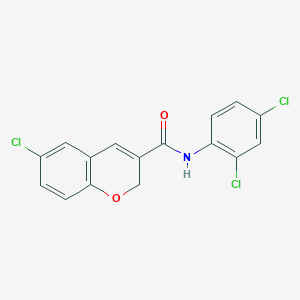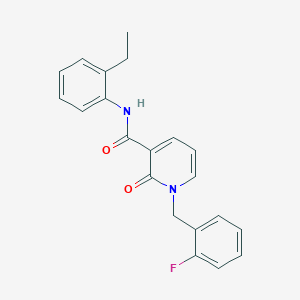
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide” is a complex organic compound that contains a furan ring, a pyridine ring, and a nicotinamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Nicotinamide is a form of vitamin B3 found in food and used as a dietary supplement and medication .
Scientific Research Applications
Antiprotozoal Agents
Research by Ismail et al. (2004) explored compounds with structures similar to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide, specifically focusing on their antiprotozoal properties. They synthesized a range of compounds and tested their effectiveness against protozoal infections, finding several with strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum. The in vivo activity in a trypanosomal mouse model showed promising results for some of these compounds (Ismail et al., 2004).
Cobalt(II) Complexes and Antimicrobial Activities
Segl′a et al. (2008) reported on the synthesis and characterization of cobalt(II) complexes that include components structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide. Their research revealed that these complexes exhibit enhanced antimicrobial activities against various strains of bacteria and fungi, suggesting potential applications in addressing microbial infections (Segl′a et al., 2008).
Crystal Structure and Spectroscopic Properties
Liu and Jian (2008) investigated compounds with structures similar to the one , focusing on their crystal structure and spectroscopic properties. Such studies are crucial for understanding the physical and chemical behaviors of these compounds, which can be essential for their application in scientific research (Liu & Jian, 2008).
Biomass Conversion to Useful Chemicals
Román‐Leshkov et al. (2006) explored the conversion of biomass into useful chemicals, particularly focusing on furan derivatives like those in the chemical structure . Their research is significant for the development of sustainable methods to produce industrial chemicals from renewable resources (Román‐Leshkov et al., 2006).
Synthesis of Triazole Derivatives and Antimicrobial Activity
Mishra et al. (2010) studied the synthesis of triazole derivatives structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide and their antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is critical in the context of increasing antibiotic resistance (Mishra et al., 2010).
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-6-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)25-18-4-3-15(11-21-18)19(23)22-9-14-7-17(10-20-8-14)16-5-6-24-12-16/h3-8,10-13H,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOMLYDPBJGPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-6-isopropoxynicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)
![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)
![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)
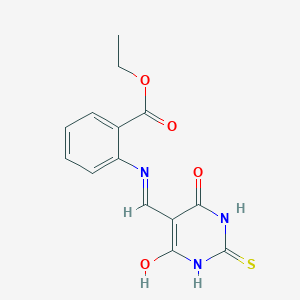
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2654489.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)
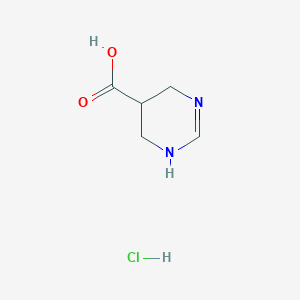
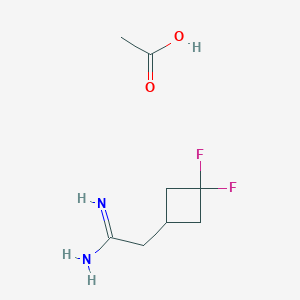
![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)

